molecular formula C6H7N3O2 B1321945 Methyl 6-aminopyrimidine-4-carboxylate CAS No. 77817-12-0

Methyl 6-aminopyrimidine-4-carboxylate

Cat. No.: B1321945
CAS No.: 77817-12-0
M. Wt: 153.14 g/mol
InChI Key: URSUGGQRGURMAM-UHFFFAOYSA-N
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Description

Methyl 6-aminopyrimidine-4-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-aminopyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanoacetamide with formamide in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-aminopyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Methyl 6-aminopyrimidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 6-aminopyrimidine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes involved in critical biological pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and modulating biochemical processes. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

    Pyrimidine: The parent compound with a simpler structure.

    6-Aminopyrimidine: Lacks the carboxylate group.

    Methyl 4-aminopyrimidine-5-carboxylate: Differently substituted pyrimidine derivative.

Uniqueness: Methyl 6-aminopyrimidine-4-carboxylate is unique due to the presence of both an amino group and a carboxylate group on the pyrimidine ring. This dual functionality allows for diverse chemical reactivity and the formation of a wide range of derivatives. Its specific substitution pattern also imparts distinct biological and chemical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 6-aminopyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-5(7)9-3-8-4/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSUGGQRGURMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620741
Record name Methyl 6-aminopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77817-12-0
Record name Methyl 6-aminopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-chloropyrimidin-4-amine (10.0 g, 77.2 mmol), PdCl2(dppf) (6.0 g, 8.2 mmol), Et3N (30 mL), MeOH (30 mL) in DMF (100 mL) was heated 100° C. for 24 h under 20 atm CO (g) atmosphere. The solvents were removed under reduced pressure, and the residue was partitioned between water (100 mL) and ethyl acetate (100 mL). The aqueous layer was extracted with ethyl acetate (100 mL) three times. The combined organic phase was dried over Na2SO4 and concentrated. The resulting residue was purified by silica gel column chromatography (0-10% MeOH/DCM) to give the desired product as a gray solid (5.0 g, 42% yield). 1H-NMR (500 MHz, DMSO-d6): δ 8.44 (d, J=0.5 Hz, 1H), 7.27 (s, 2H), 7.03 (d, J=1.5 Hz, 1H), 3.84 (s, 3H). LCMS (ESI) m/z: 154.1 [M+H+].
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Yield
42%

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